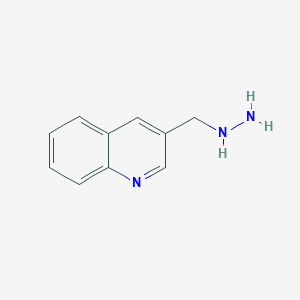

3-(Hydrazinylmethyl)quinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

887593-60-4 |

|---|---|

Fórmula molecular |

C10H11N3 |

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

quinolin-3-ylmethylhydrazine |

InChI |

InChI=1S/C10H11N3/c11-13-7-8-5-9-3-1-2-4-10(9)12-6-8/h1-6,13H,7,11H2 |

Clave InChI |

BGQLQINLPFFFKE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C=N2)CNN |

Origen del producto |

United States |

Synthetic Methodologies for 3 Hydrazinylmethyl Quinoline and Its Structural Analogues

Strategic Retrosynthesis of the 3-(Hydrazinylmethyl)quinoline Framework

A logical retrosynthetic analysis of this compound (1) suggests several strategic disconnections. The primary disconnection severs the C-N bond of the hydrazine (B178648) moiety, leading to a 3-(halomethyl)quinoline intermediate (2) and hydrazine. This simplifies the target to the construction of a quinoline (B57606) ring with a one-carbon substituent at the 3-position.

Further disconnection of the 3-(halomethyl)quinoline (2) can be approached in two main ways. The first involves a disconnection of the C3-side chain, pointing towards a 3-unsubstituted quinoline that can be subsequently functionalized at the 3-position. The second, and more direct, approach involves incorporating the C3-substituent during the quinoline ring formation itself. This latter strategy is often more efficient and is the focus of the subsequent sections, which explore various named reactions for quinoline synthesis. These classical methods can be adapted to introduce a precursor to the methyl group at the 3-position, such as a cyano or carboxamido group, which can then be reduced and converted to the desired hydrazinylmethyl functionality.

Classical and Contemporary Quinoline Core Synthesis Approaches Adapted for 3-Substituted Derivatives

A multitude of named reactions have been developed for the synthesis of the quinoline nucleus. Many of these can be adapted to produce 3-substituted derivatives, which are key intermediates in the synthesis of this compound.

Friedländer Condensation and its Modifications

The Friedländer synthesis is a widely employed method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. To achieve 3-substitution, a ketone with an α-methylene group and a suitable substituent on the other α-carbon can be utilized. For instance, the condensation of a 2-aminobenzaldehyde (B1207257) with a β-keto nitrile or a β-keto amide can directly yield 3-cyano or 3-carboxamidoquinolines, respectively. These functional groups can then be subjected to reduction to afford the corresponding 3-(aminomethyl)quinoline, a direct precursor to this compound.

Modifications of the Friedländer condensation often focus on expanding the substrate scope and improving reaction conditions. The use of various catalysts, including acids, bases, and metal catalysts, has been explored to enhance yields and facilitate the reaction under milder conditions. Microwave-assisted Friedländer synthesis has also been shown to accelerate the reaction and improve efficiency.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | 3-Substituted Quinoline Product | Reference |

| 2-Aminobenzaldehyde | Ethyl cyanoacetate | Piperidine (B6355638), Ethanol, Reflux | 3-Cyanoquinoline | nih.gov |

| 2-Aminobenzophenone | Malononitrile | Pyrrolidine, Methanol, Reflux | 2-Phenyl-3-cyanoquinoline | alfa-chemistry.com |

| 2-Amino-5-chlorobenzaldehyde | Ethyl acetoacetate | p-Toluenesulfonic acid, Toluene, Reflux | 6-Chloro-2-methylquinoline-3-carboxylate | wikipedia.org |

Pfitzinger Synthesis and its Derivatives

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. researchgate.netwikipedia.org The nature of the carbonyl compound dictates the substitution pattern of the resulting quinoline. To obtain a 3-substituted quinoline, an unsymmetrical ketone can be employed. The regioselectivity of the condensation can be a challenge, but in certain cases, specific substitution at the 3-position can be achieved. While this method primarily yields quinoline-4-carboxylic acids, further functional group manipulation can lead to the desired 3-substituted framework.

A variation, the Halberkann variant, involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. researchgate.net

| Isatin Derivative | Carbonyl Compound | Base/Conditions | Quinoline Product | Reference |

| Isatin | Acetone | Ethanolic KOH, Reflux | 2-Methylquinoline-4-carboxylic acid | ijsr.net |

| Isatin | Cyclohexanone | Ethanolic KOH, Reflux | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | researchgate.net |

| 5-Nitroisatin | Ethyl acetoacetate | Sodium ethoxide, Ethanol, Reflux | 6-Nitro-2-hydroxyquinoline-4-carboxylic acid ethyl ester | researchgate.net |

Skraup and Doebner-von Miller Reactions for Quinoline Ring Formation

The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org The reaction proceeds via the in situ formation of acrolein from glycerol. While the traditional Skraup synthesis yields unsubstituted or substituted quinolines based on the aniline starting material, it is not typically used for introducing substituents at the 3-position.

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.orgwikipedia.org This allows for the synthesis of a wider range of substituted quinolines. By choosing an appropriate α,β-unsaturated carbonyl compound, it is possible to introduce a substituent at the 3-position of the quinoline ring. For instance, the reaction of an aniline with an α-substituted α,β-unsaturated aldehyde or ketone can lead to a 3-substituted quinoline. However, regioselectivity can be an issue, and mixtures of products may be obtained. rsc.orgacs.org

| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid/Oxidant/Conditions | Quinoline Product | Reference |

| Aniline | Crotonaldehyde | HCl, As₂O₅, Reflux | 2-Methylquinoline | researchgate.net |

| p-Toluidine | Methyl vinyl ketone | H₂SO₄, Nitrobenzene, Reflux | 2,6-Dimethylquinoline | iipseries.org |

| Aniline | Cinnamaldehyde | HCl, FeCl₃, Reflux | 2-Phenylquinoline | organic-chemistry.org |

Palladium-Catalyzed and Transition Metal-Mediated Cyclization Strategies for Quinoline Construction

Modern synthetic methods have increasingly relied on transition metal catalysis to construct complex heterocyclic systems with high efficiency and selectivity. Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted quinolines. nih.govnih.gov These methods often involve the coupling of anilines with various partners, followed by cyclization. For example, the palladium-catalyzed coupling of 2-haloanilines with alkynes or alkenes, followed by an intramolecular cyclization, can provide access to a range of substituted quinolines. The position of the substituent can be controlled by the choice of the coupling partners.

Other transition metals, such as copper, rhodium, and ruthenium, have also been employed in catalytic cycles to construct the quinoline core, often through C-H activation strategies. rsc.org These methods offer alternative pathways to 3-substituted quinolines with good functional group tolerance.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | 3-Substituted Quinoline Product | Reference |

| 2-Iodoaniline | Propargyl alcohol | Pd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C | 3-Methylquinoline | nih.gov |

| 2-Aminobenzyl alcohol | Phenylacetylene | [Ru(p-cymene)Cl₂]₂, AgSbF₆, DCE, 80 °C | 2-Phenyl-3-methylquinoline | rsc.org |

| Aniline | 1,3-Butadiene | Pd(OAc)₂, PPh₃, Benzoic acid, Toluene, 110 °C | 2-Vinylquinoline (precursor to other 2-subst. quinolines) | nih.gov |

Multicomponent Reaction Approaches to Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. nih.govrsc.org Several MCRs have been developed for the synthesis of quinoline derivatives. A common approach involves the reaction of an aniline, an aldehyde, and an activated alkene or alkyne. By carefully selecting the components, it is possible to introduce a variety of substituents at different positions of the quinoline ring, including the 3-position.

For example, a three-component reaction of an aniline, an aldehyde, and a β-ketoester can lead to highly substituted quinolines. The substituent at the 3-position is derived from the β-ketoester component. These reactions are often catalyzed by Lewis acids or Brønsted acids. researchgate.netjk-sci.com

Introduction of the Hydrazinylmethyl Moiety: Direct and Indirect Approaches

The introduction of the hydrazinylmethyl group onto the quinoline ring can be achieved through several synthetic pathways. Direct methods involve the formation of the C-N bond between the quinoline's methyl substituent and the hydrazine nitrogen in a single conceptual step, such as reductive amination or nucleophilic substitution. Indirect methods rely on the formation of intermediate structures like hydrazones or hydrazides, which are subsequently transformed to yield the final hydrazinylmethyl moiety.

Reductive amination represents a direct and efficient method for synthesizing amine derivatives. nih.govrsc.org In the context of this compound, this strategy would typically involve the reaction of quinoline-3-carbaldehyde with hydrazine. The initial step is the formation of a hydrazone intermediate, which is then reduced in situ to the desired hydrazine product. Various reducing agents can be employed for this transformation, with the choice depending on the substrate's functional group tolerance. A nickel-catalyzed reductive amination of aldehydes and ketones has been developed using hydrazine hydrate (B1144303) as a source of both nitrogen and hydrogen, offering a facile route to primary amines. rsc.org

Alkylation is another direct approach for attaching the hydrazinylmethyl group. This method requires a precursor such as 3-(halomethyl)quinoline or 3-(sulfonyloxymethyl)quinoline, where the halide or sulfonate acts as a good leaving group. Nucleophilic substitution with hydrazine or a protected hydrazine derivative then yields the target compound. organic-chemistry.orgd-nb.infoorganic-chemistry.org The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine hydrate, for example, produces 2-chloro-3-(hydrazonomethyl)quinoline, which could potentially be reduced to the corresponding hydrazinylmethyl derivative. rsc.orgmdpi.com The selective alkylation of hydrazine can be challenging due to the presence of two nucleophilic nitrogen atoms, but methodologies using nitrogen dianion intermediates have been developed to provide precise control over substitution patterns. organic-chemistry.orgd-nb.info

| Strategy | Precursor | Key Reagents | Product |

| Reductive Amination | Quinoline-3-carbaldehyde | Hydrazine, Reducing Agent (e.g., Ni-catalyst) rsc.org | This compound |

| Alkylation | 3-(Halomethyl)quinoline | Hydrazine | This compound |

An alternative to direct attachment is the functionalization of a pre-existing group on the quinoline ring. A common and versatile precursor is 3-(hydroxymethyl)quinoline. The hydroxyl group itself is a poor leaving group for direct nucleophilic substitution with hydrazine. Therefore, it must first be converted into a more reactive functional group.

This transformation is typically a two-step process:

Activation of the Hydroxyl Group : The alcohol is converted into a better leaving group, such as a tosylate, mesylate, or a halide (chloride or bromide). This is often achieved by reacting 3-(hydroxymethyl)quinoline with reagents like p-toluenesulfonyl chloride, methanesulfonyl chloride, or thionyl chloride. For instance, the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde with sodium borohydride yields the corresponding alcohol, which is then methylated with methanesulfonyl chloride to create a reactive intermediate for substitution. rsc.org

Nucleophilic Substitution : The activated intermediate is then reacted with hydrazine hydrate or a suitable protected hydrazine to displace the leaving group and form the final this compound product.

This indirect approach is advantageous as 3-(hydroxymethyl)quinoline can be readily prepared from the reduction of quinoline-3-carbaldehyde or quinoline-3-carboxylic acid derivatives.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Activation | 3-(Hydroxymethyl)quinoline | Methanesulfonyl chloride, Triethylamine rsc.org | 3-(Methanesulfonyloxymethyl)quinoline |

| 2. Substitution | 3-(Methanesulfonyloxymethyl)quinoline | Hydrazine Hydrate | This compound |

The formation of hydrazide and hydrazone linkages provides an important indirect route to this compound and represents a significant class of related structural analogues with their own biological activities. nih.govnih.goveurekaselect.comresearchgate.net

Quinoline-Hydrazides: Quinoline-3-carbohydrazide is a key intermediate that can be synthesized by reacting a quinoline-3-carboxylic acid derivative (such as an ester) with hydrazine hydrate. nih.govresearchgate.net For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be converted to the corresponding hydrazide by treatment with hydrazine hydrate in methanol. nih.gov Subsequent reduction of the carbonyl group of the hydrazide moiety would yield the target this compound.

Quinoline-Hydrazones: Hydrazones are readily formed through the condensation reaction between quinoline-3-carbaldehyde and hydrazine or its derivatives (e.g., phenylhydrazine). mdpi.commdpi.com This reaction is often catalyzed by a small amount of acid. mdpi.com A variety of quinoline-3-carbaldehyde hydrazones have been synthesized and characterized. nih.govresearchgate.netmdpi.com These hydrazones are not only important final compounds but can also serve as precursors. The reduction of the C=N double bond of the hydrazone linkage leads to the formation of the corresponding substituted this compound. For instance, 2-chloroquinoline-3-carbaldehydes react with hydrazine hydrate in ethanol to generate quinoline hydrazones in high yields. mdpi.com

| Intermediate Type | Precursor | Key Reagents | Intermediate Structure |

| Hydrazide | Ethyl quinoline-3-carboxylate | Hydrazine Hydrate nih.govresearchgate.net | Quinoline-3-carbohydrazide |

| Hydrazone | Quinoline-3-carbaldehyde | Hydrazine Hydrate, Acetic Acid (cat.) mdpi.com | Quinoline-3-carbaldehyde hydrazone |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign methodologies. Microwave-assisted synthesis and continuous flow processes are two such advanced techniques that have been successfully applied to the synthesis of quinoline derivatives. benthamdirect.comrsc.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced product purity. benthamdirect.comacs.orgnih.gov This technique has been effectively used in the synthesis of quinoline-based hydrazide-hydrazone derivatives. up.ac.za The condensation of quinoline hydrazides with various ketones to form hydrazones can be completed in just 1-3 minutes under microwave irradiation, demonstrating a significant rate enhancement. up.ac.za

The benefits of microwave-assisted organic synthesis (MAOS) align with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions. benthamdirect.comup.ac.za One-pot, three-component reactions to create complex quinoline hybrids have also been successfully carried out using microwave heating, showcasing the efficiency and versatility of this technology. acs.org

| Reaction Type | Reactants | Conditions | Time | Yield | Reference |

| Hydrazone Formation | Quinoline Hydrazide, Ketones | Microwave, Ethanol | 1-3 min | 70-94% | up.ac.za |

| Three-Component Reaction | Formyl-quinoline, Aminopyrazole, Diketone | Microwave, DMF, 125-135 °C | 8-20 min | N/A | acs.org |

| Cyclization | 2-halobenzoic acids, Amidines | Microwave, Iron-catalyst, Water | 1 h | Good | rsc.org |

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, precise control over reaction parameters, and improved scalability. acs.orgresearchgate.netmdpi.com

While the direct synthesis of this compound in a flow system is not widely reported, the technology has been applied to the synthesis of key 3-substituted quinoline precursors. acs.orgresearchgate.net For example, a continuous-flow strategy has been developed for the photochemical synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles. acs.org This method allows for the safe and rapid production of these valuable building blocks, which can then be chemically transformed into other 3-substituted quinolines. The ability to couple different flow reactors in a "telescoped" sequence allows for multi-step syntheses without the need for isolating intermediates, further increasing efficiency and reducing waste. researchgate.net The application of flow chemistry is a promising avenue for the large-scale, safe, and efficient production of functionalized quinoline derivatives. acs.orgnih.gov

Catalyst-Free and Green Approaches to the Synthesis of this compound and Its Analogs

The development of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern medicinal and process chemistry. In the synthesis of quinoline derivatives, which are scaffolds of significant pharmacological interest, a shift away from harsh reagents and metal catalysts is evident. This section focuses on catalyst-free and environmentally friendly methods for the synthesis of this compound and its structural analogs, emphasizing strategies that align with the principles of green chemistry.

A key strategy for the synthesis of the target compound and its analogs involves a two-step approach: the formation of a quinoline-3-carbaldehyde intermediate, followed by its conversion to the desired hydrazinylmethyl moiety. Green chemistry principles can be applied to both stages of this process.

Environmentally Benign Synthesis of Precursors

The primary precursor for this compound is typically a quinoline-3-carbaldehyde derivative. A well-established method for the synthesis of these aldehydes is the Vilsmeier-Haack reaction. Traditional Vilsmeier-Haack conditions often involve the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which can be harsh and generate significant waste. However, modifications to this reaction have been developed to render it more environmentally friendly. For instance, the use of microwave irradiation can significantly reduce reaction times and energy consumption, representing a greener alternative to conventional heating methods. While not strictly catalyst-free, the use of microwave energy promotes a more efficient and less wasteful process.

Catalyst-Free Formation of the Hydrazone Intermediate

A crucial step towards the synthesis of this compound is the reaction of a quinoline-3-carbaldehyde with hydrazine hydrate. This reaction proceeds efficiently under catalyst-free conditions to form the corresponding hydrazone, 3-(hydrazonomethyl)quinoline. The reaction is typically carried out in a green solvent such as ethanol, and often requires only stirring at room temperature or gentle heating to achieve high yields.

A representative example is the synthesis of (E)-2-Chloro-3-(hydrazonomethyl)quinoline. This compound can be prepared by reacting 2-chloroquinoline-3-carbaldehyde with an excess of hydrazine hydrate in ethanol. The mixture is stirred overnight, and upon completion, the solvent is evaporated. The product can then be isolated in high yield by a simple workup procedure involving extraction with an organic solvent and drying. This method avoids the need for any catalyst and utilizes a relatively benign solvent system.

Green Reduction of the Hydrazone to the Hydrazine

The final and critical step in the synthesis of this compound is the reduction of the hydrazone C=N double bond to a C-N single bond. Achieving this transformation under catalyst-free and environmentally benign conditions presents a significant challenge. While many conventional reducing agents can accomplish this, they often involve metals or harsh reagents that are not aligned with green chemistry principles.

One potential avenue for a greener, catalyst-free reduction is the use of transfer hydrogenation with a suitable hydrogen donor, or electrochemical methods. However, specific, well-documented, catalyst-free methods for the reduction of quinoline-3-carbaldehyde hydrazones are not yet prevalent in the literature. The Wolff-Kishner reduction, which reduces hydrazones to alkanes, operates under strongly basic and high-temperature conditions and is therefore not considered an environmentally benign method. Milder alternatives often rely on catalytic systems.

Further research into catalyst-free reduction methods for hydrazones, such as those utilizing green hydrogen donors or photoredox conditions without a metal catalyst, is needed to develop a fully environmentally benign synthesis of this compound.

Detailed Research Findings

The following tables summarize the key findings for the catalyst-free and environmentally benign synthesis of precursors and intermediates of this compound.

Table 1: Synthesis of 2-Chloro-3-(hydrazonomethyl)quinoline

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield |

| 2-chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Ethanol | Stirred overnight | 87% |

Data synthesized from available research literature.

Table 2: Potential Green Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

| Reactant | Reagents | Energy Source | Reaction Time | Notes |

| Substituted Acetanilide | POCl₃, DMF | Microwave Irradiation | Shorter than conventional heating | Reduces energy consumption and waste. |

This represents a greener modification of a traditional method.

Reactivity and Derivatization Pathways of 3 Hydrazinylmethyl Quinoline

Chemical Transformations of the Quinoline (B57606) Heterocycle

The quinoline ring system is a robust aromatic structure, but it still participates in a range of chemical transformations. The reactivity is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) portion of the molecule, as the pyridine ring is deactivated by the nitrogen atom. researchgate.netarsdcollege.ac.incutm.ac.in Under vigorous conditions, such as nitration with a mixture of fuming nitric acid and fuming sulfuric acid, quinoline itself yields a mixture of 5-nitro and 8-nitro derivatives. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at high temperatures produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk The presence of the hydrazinylmethyl group at the 3-position is expected to influence the regioselectivity of these reactions, though specific studies on 3-(hydrazinylmethyl)quinoline are not extensively detailed in the provided results. The electron-donating or withdrawing nature of the side chain and its protonation state under the reaction conditions would play a crucial role in directing the incoming electrophile.

Nucleophilic Substitution Reactions on the Quinoline Ring

The pyridine ring of the quinoline system is susceptible to nucleophilic attack, primarily at the C2 and C4 positions. researchgate.netcutm.ac.inuop.edu.pk This is a result of the electron-withdrawing effect of the nitrogen atom, which makes these positions electron-deficient. For instance, quinoline can react with sodium amide in liquid ammonia (B1221849) to form 2-aminoquinoline (B145021) (Chichibabin reaction) or with potassium hydroxide (B78521) at high temperatures to yield 2-hydroxyquinoline. uop.edu.pk Organolithium reagents can also add to the 2-position. uop.edu.pk In cases where the 2-position is blocked, nucleophilic substitution can occur at the C4-position. cutm.ac.in The reactivity of the quinoline ring in this compound towards nucleophiles would be influenced by the electronic effects of the C3 substituent. Studies on related 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-chloro group can be displaced by various nucleophiles, including thiols, hydrazines, and azide (B81097) ions. mdpi.com

Reactions Involving the Hydrazinyl Functionality

The hydrazinyl group is a versatile functional group that readily undergoes a variety of chemical transformations, making it a valuable handle for derivatization.

Condensation Reactions with Carbonyl Compounds (Hydrazone Formation)

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a well-established and efficient transformation. nih.govrsc.orgbeilstein-journals.orgresearchgate.net This condensation reaction involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by dehydration to yield the stable hydrazone. mdpi.com For example, 2-chloro-3-formylquinoline has been shown to react with phenylhydrazine (B124118) and 4-nitrophenylhydrazine (B89600) to form the corresponding hydrazones. derpharmachemica.com Similarly, condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine hydrate (B1144303) produces 2-chloro-3-(hydrazonomethyl)quinoline. rsc.org The resulting hydrazones can be further modified; for instance, they can react with substituted carboxylic acids to form amides. rsc.org The rate of hydrazone formation can be influenced by the electronic nature of both the hydrazine and the carbonyl compound. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Chloro-3-formylquinoline | Phenylhydrazine | Hydrazone | derpharmachemica.com |

| 2-Chloro-3-formylquinoline | 4-Nitrophenylhydrazine | Hydrazone | derpharmachemica.com |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Hydrazone | rsc.org |

Cyclization Reactions to Form Fused Heterocycles (e.g., Pyrazoloquinolines from related systems)

The hydrazinylmethyl group, or derivatives thereof, can participate in cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[3,4-b]quinolines. These can be formed from the reaction of various quinoline derivatives with hydrazines. mdpi.comuj.edu.pl For instance, the reaction of 2-chloro-3-formylquinolines with hydrazine hydrate can lead to the formation of 1H-pyrazolo[3,4-b]quinolines. mdpi.com Similarly, 2-chloro-3-cyanoquinoline reacts with hydrazine hydrate to yield 3-amino-1H-pyrazolo[3,4-b]quinoline. derpharmachemica.com The synthesis of pyrazolo[3,4-b]quinolines can also be achieved from 2-hydroxy-3-acylquinolines and 4-methylthio-1H-pyrazolo[3,4-b]quinolines. mdpi.com The general strategy involves the formation of a hydrazone intermediate which then undergoes intramolecular cyclization. mdpi.com

| Starting Material | Reagent | Product | Reference |

| 2-Chloro-3-formylquinolines | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolines | mdpi.com |

| 2-Chloro-3-cyanoquinoline | Hydrazine hydrate | 3-Amino-1H-pyrazolo[3,4-b]quinoline | derpharmachemica.com |

| 2-Hydroxy-3-acylquinolines | Hydrazine | Pyrazolo[3,4-b]quinolines | mdpi.com |

Metal Coordination Chemistry of Hydrazinylmethyl Quinoline Derivatives

Quinoline derivatives and their hydrazone counterparts are excellent ligands for the formation of metal complexes due to the presence of nitrogen donor atoms. rsc.orgresearchgate.net The quinoline nitrogen and the nitrogen atoms of the hydrazinyl or hydrazone moiety can chelate to a metal center, forming stable complexes. rsc.org A variety of metal complexes with quinoline-based ligands have been synthesized and characterized, exhibiting diverse coordination geometries such as square planar and distorted square-based pyramidal. aut.ac.nz For example, coordination compounds of 5-nitro-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline (B194070) have been synthesized with Zn(II), Al(III), Cu(II), and Ru(II). nih.gov The resulting metal complexes often exhibit interesting chemical and physical properties.

Advanced Research Applications and Design Principles of the 3 Hydrazinylmethyl Quinoline Scaffold

Rational Design and Synthesis in Contemporary Medicinal Chemistry Research

The structural backbone of 3-(Hydrazinylmethyl)quinoline offers a unique starting point for drug discovery. The quinoline (B57606) part provides a rigid, aromatic core capable of various molecular interactions, while the hydrazinylmethyl linker offers a flexible and reactive handle for chemical modification and conjugation.

Investigation of Quinoline-Hydrazinylmethyl as a Core Pharmacophore in Drug Design

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The quinoline scaffold itself is a well-established pharmacophore, forming the core of numerous approved drugs and clinical candidates. The addition of the hydrazinylmethyl group at the 3-position creates a new pharmacophoric unit. The hydrazinyl moiety is a precursor to hydrazones, a class of compounds also recognized for their significant therapeutic potential.

The fusion of these two recognized pharmacophores into a single molecular entity, as seen in quinoline-hydrazone conjugates, can lead to synergistic effects, where the resulting hybrid molecule exhibits enhanced therapeutic potential compared to the individual components. Research into quinoline-hydrazone hybrids has revealed a broad spectrum of biological activities. These conjugates are investigated for use as anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory agents. The this compound scaffold serves as a key intermediate for synthesizing these potent hydrazone derivatives.

| Hybrid Scaffold Class | Targeted Biological Activities | Reference |

|---|---|---|

| Quinoline-Hydrazone | Anticancer, Antibacterial, Antifungal, Antimalarial, Anti-inflammatory, Antioxidant | |

| Quinoline-Chalcone | Anticancer, Antimalarial | |

| Quinoline-Piperidine | Antimalarial | |

| Quinoline-Sulfonamide | Antimalarial |

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a compound influence its biological activity. For quinoline derivatives, SAR studies have been pivotal in optimizing their therapeutic effects.

Key findings from SAR studies on related quinoline-hydrazone derivatives highlight several important structural considerations:

Substitution on the Quinoline Ring: The placement and nature of substituents on the quinoline core can dramatically alter activity. For example, modifications can influence the electronic properties of the ring system, affecting how it interacts with biological targets.

The Hydrazone Linker: The presence of the hydrazone linkage (–NH–N=CH–) formed from the hydrazinyl group is often crucial for antiproliferative activity.

Terminal Groups: The chemical nature of the group attached to the hydrazone linker significantly impacts potency. For instance, in a series of anticancer quinoline-hydrazone derivatives, the substitution of a 3,4,5-trimethoxy group on the terminal benzylidene moiety was found to enhance anticancer activity.

These principles guide the rational design of new this compound analogues, where systematic modifications are made to the quinoline core, the linker, and terminal substituents to maximize potency and selectivity for a given biological target.

| Structural Moiety | Modification Example | Impact on Activity | Reference |

|---|---|---|---|

| Terminal Aryl Ring (on Hydrazone) | Addition of 3,4,5-trimethoxy groups | Improved anticancer activity | |

| Linker (in Chalcone hybrid) | Longer alkyl chain (n=3 vs n=2) | Better antimalarial activity | |

| Quinoline Core | Addition of functional groups (amino, hydroxy) | Can enhance binding affinity and selectivity | |

| Coumarin Ring (in hybrid) | Bromo group at 6th position | Enhanced antiproliferative activity |

Scaffold Hybridization and Conjugation Strategies (e.g., with chalcones, piperidines, amides)

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This approach aims to produce new chemical entities with improved efficacy, a dual mode of action, or a better safety profile. The this compound scaffold is an ideal platform for this strategy due to its reactive hydrazinyl group.

Chalcone Hybrids: Chalcones are α,β-unsaturated ketones that form another class of privileged scaffolds in medicinal chemistry. The conjugation of quinolines with chalcones has yielded hybrids with potent anticancer and antimalarial activities. These hybrids often work by inhibiting key biological processes like tubulin polymerization or the activity of protein kinases.

Piperidine (B6355638) Hybrids: The piperidine ring is a common feature in many neurologically active drugs and has been incorporated into antimalarial agents. Synthesizing hybrids of quinoline and piperidine has been shown to be a beneficial strategy for antimalarial drug development, potentially improving the uptake and accumulation of the drug by the parasite.

Amide Conjugates: The formation of amide bonds is a robust and common method for linking molecular fragments. Quinoline-amide hybrids have been explored for various therapeutic applications, with the specific activity depending on the nature of the coupled moieties.

Exploration of Molecular Interactions with Biological Macromolecules through Designed Analogues

Understanding how a drug molecule interacts with its biological target (e.g., an enzyme or receptor) at the atomic level is crucial for rational drug design. The quinoline-hydrazinylmethyl scaffold allows for interactions through several mechanisms:

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the nitrogen atoms of the hydrazinyl group can act as hydrogen bond acceptors, while the N-H protons can act as donors.

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in a protein's binding pocket.

Hydrophobic Interactions: The bicyclic ring system provides a significant hydrophobic surface that can interact with nonpolar regions of a biological target.

Computational methods like molecular docking are frequently used to predict and visualize how these derivatives bind to their targets. For example, docking studies of quinoline-hydrazone derivatives into the catalytic domain of dihydrofolate reductase have helped elucidate their antibacterial mechanism. By synthesizing a series of designed analogues with slight structural variations, researchers can experimentally validate these computational models and precisely map the key interactions responsible for biological activity.

Contributions to Materials Science and Catalysis Research

Beyond medicine, the unique coordination properties of the this compound scaffold make it a valuable component in the development of advanced materials and catalysts.

Development of Ligands for Coordination Polymers and Catalytic Systems

The nitrogen atoms of the quinoline ring and the hydrazinyl group make this compound an excellent candidate for use as a multidentate ligand. A ligand is a molecule that binds to a central metal atom to form a coordination complex.

Coordination Polymers: When multidentate ligands are reacted with metal ions, they can form extended, repeating networks known as coordination polymers or metal-organic frameworks (MOFs). Quinoline-based ligands, particularly those with carboxylic acid groups, have been used

Investigation in Luminescence and Polymerization Chemistry (Quinoline scaffold generally)

The unique electronic and structural characteristics of the quinoline ring system make it a highly attractive scaffold for the design of novel luminescent materials and functional polymers. nih.gov The nitrogen atom within the heterocyclic ring provides a site for strategic molecular interactions, influencing the photophysical properties and reactivity of the molecule. nih.govmdpi.com

The quinoline core is inherently fluorescent, a property first recognized in quinine, one of the earliest known small-molecule fluorophores. nih.gov This intrinsic luminescence can be modulated and enhanced through strategic chemical modifications, making quinoline derivatives versatile building blocks for fluorescent probes and materials.

Key Design Principles for Luminescent Quinolines:

Push-Pull Systems: A common strategy to enhance fluorescence involves creating a "push-pull" electronic system within the molecule. This is achieved by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at specific positions on the quinoline scaffold. This intramolecular charge transfer (ICT) often leads to a red-shift in the emission spectra and an increase in the Stokes shift. For instance, a dimethylamino group at the 7-position can act as a powerful electron donor, pushing electron density into the quinoline core. nih.gov

Substituent Effects: The nature and position of substituents play a crucial role in tuning the photophysical properties. Halogen atoms, for example, can influence the emission wavelength and quantum yield. The introduction of a N-oxide bond to the quinoline ring has been shown to dramatically improve photophysical properties by red-shifting the spectra and increasing the fluorescence intensity. sci-hub.se

Chelation-Enhanced Fluorescence (CHEF): The nitrogen atom and other strategically placed functional groups on the quinoline scaffold can act as chelating sites for metal ions. Upon binding to a specific metal ion, the fluorescence of the quinoline derivative can be significantly enhanced or quenched, forming the basis for highly sensitive and selective fluorescent sensors. mdpi.comnih.gov 8-Hydroxyquinoline derivatives are particularly well-known for their use as chelators for metal ions like Zn²⁺. mdpi.comnih.gov

The hydrazinylmethyl group at the 3-position of this compound introduces a reactive and polar functional group. The hydrazine (B178648) moiety can participate in hydrogen bonding and act as a coordination site for metal ions, potentially leading to novel chemosensors. Furthermore, it can serve as a reactive handle for post-functionalization to introduce other chromophores or moieties to fine-tune the luminescent properties.

Illustrative Photophysical Data of Functionalized Quinolines:

| Compound Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Application |

| 7-Dimethylamino-quinoline Derivatives nih.gov | ~350-400 | ~450-550 | Moderate to High | Live Cell Imaging |

| Quinoline N-Oxide Probes sci-hub.se | ~365 | ~450-500 | Variable | H₂S and Formaldehyde Detection |

| Quinoline-Triazole Hybrids researchgate.net | ~310-330 | ~400-450 | Low to Moderate | Solid-State Emitters |

| 8-Amidoquinoline Zn²⁺ Sensors nih.gov | ~340 | ~500 | Low (off) to High (on) | Zinc Ion Sensing |

This table presents typical data ranges for different classes of quinoline derivatives and is for illustrative purposes.

The quinoline scaffold has also been explored in the field of polymer chemistry, both as a monomeric unit and as a pendant group, imparting specific properties to the resulting polymer.

Roles of Quinoline Scaffolds in Polymerization:

Monomers for Functional Polymers: Quinoline derivatives can be designed as monomers for polymerization reactions. For example, the synthesis of silicon-bridged polytetrahydroquinolines has been reported, starting from a 6-(dimethylsilyl)quinoline monomer. researchgate.net Such polymers are of interest for their potential electronic and optical properties.

Photoinitiators: Certain quinoline derivatives, such as 1H-pyrazolo[3,4-b]quinolines, have been investigated as potential photoinitiators for free-radical polymerization. mdpi.com Upon irradiation with light, these molecules can generate reactive species that initiate the polymerization of vinyl monomers.

Polymer-Supported Synthesis: The quinoline motif itself is often synthesized using polymer-supported methods, such as the Friedlander synthesis, which allows for easier purification and catalyst recycling. tubitak.gov.trresearchgate.netsemanticscholar.org

Biologically Active Polymers: The well-established biological activities of quinoline compounds have led to research into incorporating them into polymers. For instance, derivatives of quinoline have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. chemrxiv.orgdoi.org While not creating a polymer in the traditional sense, this interaction with a biological polymer highlights the diverse roles of quinolines.

The this compound scaffold, with its reactive hydrazine group, could potentially be utilized in several polymerization strategies. The hydrazine moiety can react with carbonyl compounds to form hydrazones, a linkage that could be used in step-growth polymerization. Additionally, the quinoline ring itself could be part of a monomer that undergoes chain-growth polymerization, with the hydrazinylmethyl group providing post-polymerization modification capabilities.

Potential Polymerization Pathways for Hydrazine-Functionalized Monomers:

| Polymerization Type | Co-monomer/Initiator | Resulting Linkage/Function | Potential Application |

| Step-Growth Polymerization | Di-aldehydes or Di-ketones | Hydrazone | Cross-linked networks, stimuli-responsive materials |

| Post-Polymerization Modification | Polymers with reactive side chains (e.g., acyl chlorides) | Acylhydrazide | Functionalized polymers with tailored properties |

| Chain-Growth Polymerization (as part of a vinyl monomer) | Radical or ionic initiator | Carbon-carbon backbone with pendant quinoline-hydrazinylmethyl groups | Specialty polymers with optical or metal-chelating properties |

This table outlines hypothetical polymerization strategies for a monomer containing a hydrazine group.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, DEPT, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. bhu.ac.injchps.com For 3-(Hydrazinylmethyl)quinoline, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides unambiguous assignment of all proton and carbon signals.

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In a typical spectrum of a quinoline (B57606) derivative, the aromatic protons of the quinoline ring system will appear in the downfield region, generally between δ 7.0 and 9.0 ppm. rsc.orgtsijournals.com The methylene (B1212753) (-CH₂-) protons adjacent to the quinoline ring and the hydrazinyl group will have distinct chemical shifts, influenced by the electron-withdrawing nature of the aromatic ring and the nitrogen atoms. The protons of the hydrazinyl (-NHNH₂) group are often observed as broad singlets and their chemical shift can be solvent and concentration-dependent.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. oregonstate.eduresearchgate.net The spectrum will show distinct signals for each unique carbon atom. The carbons of the quinoline ring typically resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen (C2 and C8a) appearing at different fields compared to the others. The methylene carbon will appear in the aliphatic region, with its chemical shift influenced by the attached quinoline and hydrazinyl groups.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. This is invaluable for confirming the presence of the methylene group in this compound.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between atoms. ipb.ptresearchgate.net

COSY reveals proton-proton couplings, helping to identify adjacent protons within the quinoline ring system.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's chemical shift to its corresponding carbon.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection of the hydrazinylmethyl group to the C3 position of the quinoline ring.

Interactive Table: Representative NMR Data for a Quinoline Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 8.85 | 151.2 |

| H4 | 8.10 | 135.5 |

| H5 | 7.95 | 129.8 |

| H6 | 7.60 | 127.5 |

| H7 | 7.75 | 129.0 |

| H8 | 8.15 | 128.3 |

| -CH₂- | 4.20 | 55.4 |

| -NHNH₂ | 4.50 (br s), 3.80 (br s) | - |

Note: This is a representative table based on typical chemical shifts for quinoline derivatives and is for illustrative purposes. Actual values for this compound would need to be determined experimentally.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching from the hydrazinyl group, typically appearing as one or two bands in the 3300-3400 cm⁻¹ region.

Aromatic C-H stretching just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methylene group, appearing just below 3000 cm⁻¹.

C=N and C=C stretching vibrations from the quinoline ring in the 1600-1450 cm⁻¹ region.

N-H bending vibrations around 1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like quinoline. chemguide.co.uk Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. researchgate.netmdpi.com The exact position of the maximum absorption (λ_max) can be influenced by the substituent and the solvent. mdpi.comresearchgate.net

Interactive Table: Expected Spectroscopic Data

| Technique | Feature | Expected Range/Value |

| IR | N-H stretching | 3300-3400 cm⁻¹ |

| Aromatic C-H stretching | > 3000 cm⁻¹ | |

| Aliphatic C-H stretching | < 3000 cm⁻¹ | |

| C=N, C=C stretching | 1450-1600 cm⁻¹ | |

| UV-Vis | π-π* transitions | ~220-350 nm |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. chempap.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.org

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. miamioh.edumcmaster.ca Common fragmentation pathways for quinoline derivatives include the loss of small molecules like HCN. chempap.org For this compound, characteristic fragments might arise from the cleavage of the C-C bond between the methylene group and the quinoline ring, or cleavage within the hydrazinylmethyl side chain.

X-ray Diffraction (XRD) for Solid-State Structural Determination (Single Crystal and Powder)

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. creative-biostructure.comub.edu

Single Crystal XRD provides the precise coordinates of every atom in the molecule, as well as bond lengths and angles. ntu.edu.sgpulstec.net This technique offers an unambiguous confirmation of the connectivity and stereochemistry of this compound.

Powder XRD (PXRD) is used to analyze the bulk crystalline form of a sample. ntu.edu.sg It provides a characteristic "fingerprint" of the crystalline phase and can be used to identify polymorphs, assess purity, and determine unit cell parameters. rsc.orgresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation (TLC, HPLC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts and starting materials.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. ijcce.ac.ir By using an appropriate solvent system, this compound will have a characteristic retention factor (Rf) value.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for quantitative purity analysis. By using a suitable column and mobile phase, a sharp peak corresponding to this compound can be obtained, and its purity can be determined by integrating the peak area.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. etamu.edu This technique is used to determine the thermal stability of this compound, identifying the temperature at which it begins to decompose. ardena.com It can also indicate the presence of bound solvent or water molecules. kohan.com.tw

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. iitk.ac.in DSC can be used to determine the melting point, and to identify other thermal events such as phase transitions or crystallization. ardena.comepo.org

Elemental Analysis (C, H, N) for Compositional Verification

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a pure sample. researchgate.netmedcraveonline.com The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of this compound (C₁₀H₁₁N₃). A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. researchgate.net

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) and other quantum chemical methods are powerful computational tools for investigating the electronic structure of molecules. nih.govnih.gov These calculations provide fundamental information about geometry, conformational preferences, aromaticity, and spectroscopic properties, which are crucial for understanding the behavior of 3-(hydrazinylmethyl)quinoline and its analogues.

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ufba.br For derivatives of this compound, this process is critical for understanding their preferred shapes and the spatial relationship between the quinoline (B57606) ring and the hydrazinylmethyl substituent.

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. wayne.edu In the case of this compound, rotation around the C-C and C-N bonds of the hydrazinylmethyl group can lead to various conformers with different energies. Computational methods, such as DFT, are employed to calculate the energies of these conformers and identify the most stable ones. wayne.edu For instance, studies on related quinoline derivatives have successfully used DFT calculations, often with the B3LYP functional and a suitable basis set like 6-311+G(d,p), to determine optimized geometries. redalyc.orgscielo.org.co The results of these calculations can reveal the planarity of the quinoline system and the torsion angles of the substituent groups, providing a detailed picture of the molecule's structure. redalyc.orgscielo.org.co

**Table 1: Representative Theoretical Methods for Geometry Optimization**

| Computational Method | Basis Set | Key Findings |

| :--- | :--- | :--- |

| Density Functional Theory (DFT) | 6-311+G(d,p) | Provides optimized molecular geometries and reveals the planarity of the quinoline ring and substituent torsion angles.[ redalyc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEC7INRjRIO1K4fSA8JJ6HB-w6CInFM2eVcfT_9k9s7-fCaU5Pp_0tV-VY3GZO2b99EQitKoHueqx33hZXaMOld67TrNIuPTES6NmL8dbGw4a0MdU7ToHzwwiJZkKrmf669EgwIRW2EgMrwclb_B_9LEx4%3D)][ scielo.org.co(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEg1-p6ZJtDt1Niy151Q_ovQBGi0jrTUjDKLp749nsFfqhVXrLisx1fH0kV0pPw-bHrA8ODRr7yTFrstB4TYcN25BMW0Eb8P0G4Gl0muSq3TyUa3MPxXgLJds89QIA0srQo1r7fIQfNE0EkcDWE0U8npjcyPz1xmG8bOUuOysQvT9DkKy4wdp1DsJoJH204J56y0tClpA%3D%3D)] |

| Hartree-Fock (HF) | 6-31+G(d) | Used in conjunction with DFT for a comprehensive structural analysis.[ redalyc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEC7INRjRIO1K4fSA8JJ6HB-w6CInFM2eVcfT_9k9s7-fCaU5Pp_0tV-VY3GZO2b99EQitKoHueqx33hZXaMOld67TrNIuPTES6NmL8dbGw4a0MdU7ToHzwwiJZkKrmf669EgwIRW2EgMrwclb_B_9LEx4%3D)] |Aromaticity is a key concept in chemistry that influences the stability, reactivity, and electronic properties of cyclic molecules. For quinoline derivatives, the aromaticity of both the benzene (B151609) and pyridine (B92270) rings can be quantified using various computational indices. These indices provide insights into how substituents and structural modifications affect the electronic delocalization within the quinoline core.

Commonly used aromaticity indices include:

HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index evaluates aromaticity based on bond length variations.

NICS (Nucleus-Independent Chemical Shift): This magnetic-based index calculates the magnetic shielding at the center of a ring to probe aromatic character.

PDI (Para-Delocalization Index): This index is based on electron delocalization between para-positioned carbon atoms.

FLU (Aromatic Fluctuation Index): This index quantifies the fluctuation of electron delocalization.

Theoretical studies on quinoline-based compounds have shown that the level of aromaticity can be a differentiating feature for their biological activity. uj.edu.plmdpi.com For example, in a study of quinoline-based antimalarial agents, DFT calculations revealed that while the aromaticity of the benzene-type ring was similar between active and inactive compounds, the pyridine-type ring had lower aromaticity in the active compounds. uj.edu.plmdpi.com This suggests that the properties of the pyridine ring are crucial for the drug's activity. The positional reactivity of quinoline towards electrophilic substitution is also influenced by its aromaticity, with theoretical indices like Hückel π-electron densities successfully predicting the observed reactivity order. rsc.org

**Table 2: Aromaticity Indices and Their Application to Quinoline Systems**

| Aromaticity Index | Description | Relevance to Quinoline Derivatives |

| :--- | :--- | :--- |

| HOMA | Geometry-based, assesses bond length alternation.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYhpYeR8g09vLJo7b2K45SRKQygemNDk4O4_k3hyQtYvG1SYkDLVurFB-97rY26CRI7ZBOkEpI0H0dXtPOAQkI_En77mOx3tgyw-T-hsaWBxHOHQiqadTHGzOcJvlhlA%3D%3D)] | Differentiates aromaticity between the benzene and pyridine rings.[ uj.edu.pl(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYJWhu6gKgdDmvZrEQZANd_k73bL5S-sDEeWMrJJ_5-nuBECPldqum37Fw8bRoHeteABnJIp3ljK7hj5RarOFQ186BbBaAzzkNxAsvmPIGz7EzkIjTQv2NRo7u9QTlWD-Kovk%3D)] |

| NICS | Magnetic-based, measures shielding at the ring center.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYhpYeR8g09vLJo7b2K45SRKQygemNDk4O4_k3hyQtYvG1SYkDLVurFB-97rY26CRI7ZBOkEpI0H0dXtPOAQkI_En77mOx3tgyw-T-hsaWBxHOHQiqadTHGzOcJvlhlA%3D%3D)] | Probes the local aromatic character of each ring in the quinoline system.[ uj.edu.pl(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYJWhu6gKgdDmvZrEQZANd_k73bL5S-sDEeWMrJJ_5-nuBECPldqum37Fw8bRoHeteABnJIp3ljK7hj5RarOFQ186BbBaAzzkNxAsvmPIGz7EzkIjTQv2NRo7u9QTlWD-Kovk%3D)] |

| PDI | Electron delocalization-based, measures para-delocalization.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYhpYeR8g09vLJo7b2K45SRKQygemNDk4O4_k3hyQtYvG1SYkDLVurFB-97rY26CRI7ZBOkEpI0H0dXtPOAQkI_En77mOx3tgyw-T-hsaWBxHOHQiqadTHGzOcJvlhlA%3D%3D)] | Quantifies the extent of electron delocalization across the rings.[ uj.edu.pl(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYJWhu6gKgdDmvZrEQZANd_k73bL5S-sDEeWMrJJ_5-nuBECPldqum37Fw8bRoHeteABnJIp3ljK7hj5RarOFQ186BbBaAzzkNxAsvmPIGz7EzkIjTQv2NRo7u9QTlWD-Kovk%3D)] |

| FLU | Electron delocalization-based, quantifies delocalization fluctuation.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYhpYeR8g09vLJo7b2K45SRKQygemNDk4O4_k3hyQtYvG1SYkDLVurFB-97rY26CRI7ZBOkEpI0H0dXtPOAQkI_En77mOx3tgyw-T-hsaWBxHOHQiqadTHGzOcJvlhlA%3D%3D)] | Provides another measure of the stability associated with aromaticity.[ uj.edu.pl(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYJWhu6gKgdDmvZrEQZANd_k73bL5S-sDEeWMrJJ_5-nuBECPldqum37Fw8bRoHeteABnJIp3ljK7hj5RarOFQ186BbBaAzzkNxAsvmPIGz7EzkIjTQv2NRo7u9QTlWD-Kovk%3D)] |Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound and its derivatives, DFT and time-dependent DFT (TD-DFT) calculations can provide theoretical NMR chemical shifts and UV-Vis electronic transitions that can be compared with experimental spectra.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts, often performed using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework, can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei. researchgate.net

UV-Vis Transitions: TD-DFT calculations are widely used to predict the electronic absorption spectra of molecules. redalyc.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. redalyc.org By analyzing the molecular orbitals involved in the electronic transitions, researchers can understand the nature of these transitions (e.g., π-π* or n-π*). redalyc.org For instance, studies on related quinoline hydrazone derivatives have used TD-SCF methods to calculate excited-state energies and have shown a good correlation between theoretical and experimental UV-Vis spectra, despite some systematic underestimation of the absorption wavelengths. redalyc.orgscielo.org.co

**Table 3: Computational Prediction of Spectroscopic Properties**

| Spectroscopic Property | Computational Method | Key Insights |

| :--- | :--- | :--- |

| NMR Chemical Shifts | DFT (GIAO) | Aids in the assignment of experimental NMR spectra and provides information on the electronic environment of atoms.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH6UUT3m3AqjOhOE4wQQabdYYlGXBbXaYNneAE42ogc0O1yRedarePF_Aq-tDcHuKOfzUktbpONT6m0cp2DDoSXpgI4mo3Uub6mNtYFCPswBAqS9NgKhiE1JAv9w5ZLckAGojVC3pB_Iq4O9CS-tfa-jQfQQ_3LLDFMIW4poDTroPSJ5jJfXrRnpvTLWgDHJHm3hIOBGlyZQrcjb10rlQkDmOcS8XNaSEUuk9IWWUAYEHqTLMWwu8FhMhHQjbrHFlmHZYlPUiyjpWgaFBjhfnBHwhg7-XO8i4lVs1bABF7RnfF6E1haPYpcpbnTUGgoPjwPV-7a2tgwHPr9UUbQPHSWB5zS3y9XUfJyX4JW1E8%3D)] |

| UV-Vis Transitions | TD-DFT / TD-SCF | Predicts absorption wavelengths and oscillator strengths, and helps to characterize the nature of electronic transitions.[ redalyc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEC7INRjRIO1K4fSA8JJ6HB-w6CInFM2eVcfT_9k9s7-fCaU5Pp_0tV-VY3GZO2b99EQitKoHueqx33hZXaMOld67TrNIuPTES6NmL8dbGw4a0MdU7ToHzwwiJZkKrmf669EgwIRW2EgMrwclb_B_9LEx4%3D)][ scielo.org.co(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEg1-p6ZJtDt1Niy151Q_ovQBGi0jrTUjDKLp749nsFfqhVXrLisx1fH0kV0pPw-bHrA8ODRr7yTFrstB4TYcN25BMW0Eb8P0G4Gl0muSq3TyUa3MPxXgLJds89QIA0srQo1r7fIQfNE0EkcDWE0U8npjcyPz1xmG8bOUuOysQvT9DkKy4wdp1DsJoJH204J56y0tClpA%3D%3D)] |Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. iscientific.orgmdpi.com These methods are instrumental in drug discovery for predicting binding modes, affinities, and the stability of ligand-target complexes. For derivatives of this compound, these simulations can provide crucial insights into their potential biological activities.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. iscientific.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank them. iscientific.org Studies on various quinoline derivatives have successfully employed molecular docking to investigate their binding modes with targets like mycobacterial ATP synthase and the main protease of viruses. iscientific.orgresearchgate.netmdpi.com These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. semanticscholar.org

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms over time. mdpi.comnih.gov Starting from a docked pose, MD simulations can assess the stability of the complex and reveal changes in protein conformation upon ligand binding. mdpi.com The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to evaluate the stability of the simulation. mdpi.com For quinoline derivatives, MD simulations have been used to confirm the stability of docked complexes and to understand the dynamic behavior of the ligand within the binding pocket. mdpi.comresearchgate.net

**Table 4: Molecular Modeling Techniques for Ligand-Target Interactions**

| Technique | Purpose | Application to Quinoline Derivatives |

| :--- | :--- | :--- |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor.[ iscientific.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4COyp0k4zsVaAd0WmtKBDRtNxrqypTA63XfNiMAZWX_QNMPwEvzrQ1c0IAnjekS0g0St45zU6pMUmOSkI5SDd5VaMGwJjes52AwlYokNUhJcJYrC-CMeyrUFbsoDl5g8B52A-9onjWMWpDVheNMc0BGcmYSuIwBB3A_LptDjNPtPlbF4JYg%3D%3D)] | Investigating binding modes with various biological targets and identifying key interactions.[ iscientific.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4COyp0k4zsVaAd0WmtKBDRtNxrqypTA63XfNiMAZWX_QNMPwEvzrQ1c0IAnjekS0g0St45zU6pMUmOSkI5SDd5VaMGwJjes52AwlYokNUhJcJYrC-CMeyrUFbsoDl5g8B52A-9onjWMWpDVheNMc0BGcmYSuIwBB3A_LptDjNPtPlbF4JYg%3D%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFPvVIyXUlghiiMLCFtje9n2st3b5OpAOc1-fvuMRktRnyuF_80BdXxOQTIr_qthB-_bP2IODqZ1VTOjqw2jet7qUFX2OYq-cDN_rT6af2Bwwdm0l_UYVhRR78d7HTd_GC2jNCT)][ semanticscholar.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFj6b2j3Ja7GGtrhiua_0iSP4v4aMhmK5ohG43l8ZuQhkmlsrMQHi9KO-Vjnw1kBkawmEminvXBmcXHZDOxpGz3G2EqLv7sCxFXitdaMYUtW8FSpDRx68ASGdeiIS6MKI_ysQeSI0yVbdemf5BJQ9K77xS1pccxoToSP6N9ntnUkZ8fN8Q-pSnx3zR7nLsSdtB15Q2XrEHqkiiJPQwPVahW)] |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of a ligand-target complex over time to assess stability.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWIybcNNtfEOFCEOJogXoFYTXX0QcAkssD96Y36qoO0d-q3j1uQJEL7rkKcHrDGc7uIcEkt628kzSmUE2V86gP3qRjp7gMHcHQQprpnZnreHbeeafzgFDG3sLwjBGfmaM%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvVwz-wikJ1QBKfUP1Z21ZRbFm_jVnE4-IC8cqD_IgGQmvKqEHbiIC4TsFKKiShM4DIKnGQEwgopMbvo1eLtWwnktpRzfrdFKdMsWeFI5YqHb5y7h5sDqEbDzalplQ-DeFkQseCLw9ZG_TFzGx)] | Confirming the stability of docked poses and understanding the dynamic nature of the interaction.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWIybcNNtfEOFCEOJogXoFYTXX0QcAkssD96Y36qoO0d-q3j1uQJEL7rkKcHrDGc7uIcEkt628kzSmUE2V86gP3qRjp7gMHcHQQprpnZnreHbeeafzgFDG3sLwjBGfmaM%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGuI4-eA5yDpk59m1A95HcCNMsdHmfDW33f1uc1Qwour6IfNB-XJ51BlYx4uHDrGRQGAg3I5XQBoOwdavRunb4GPbmQpf5BocHfxebqwo_mMxYyE7rQzyN5RpGxHVTYmptaAD-EKVgpTReflYCGR7wXjW9d9SoL0UG-dNQ3l56RuiG7IgaPCIqitChEiS-ZH9cycUyeJq4ta6Le9T1Xu5XjUQJmsk5JiCbmc2Y-HgOc2Zwlm8ziytFNU_4eBE7hsovQ_Jx44QSuDAXln7Uorf7l2MJ7SMSkMH0%3D)] |Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying intermediates and transition states. frontiersin.org For reactions involving the synthesis or transformation of this compound derivatives, computational methods can provide a detailed understanding of the reaction pathway.

DFT calculations are commonly used to map out the potential energy surface of a reaction. nih.gov This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. nih.gov For example, computational studies on the tautomerization of quinoline derivatives have used DFT to calculate the barrier heights for the interconversion process. nih.gov Similarly, the mechanism of quinoline reduction has been explored using DFT, revealing a stepwise H⁺-e⁻/H∙ mechanism. nih.gov

Vibrational frequency analysis is performed to characterize the stationary points on the potential energy surface. nih.gov A minimum (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a transition state connects the correct reactants and products. researchgate.net

**Table 5: Computational Methods for Reaction Mechanism Studies**

| Computational Approach | Purpose | Key Information Obtained |

| :--- | :--- | :--- |

| DFT Calculations | To map the potential energy surface of a reaction.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF63oIktwq03ylcnwyF1uOqZM7C2LY3YGYqKBjSRaSYcuoMbEDNxJEhONPeN-9dfHcqKBJ2JO9G3hDUntwGfJYF1pv7jtNPRkXsX8qyogZ7FiooqDM2_gP1IwEF2onVP9D1s1HI7uYejGvbtEk%3D)] | Geometries and energies of reactants, products, intermediates, and transition states.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEaIL8Ga1KUak8_Mb2ySohv8z0VBb38w11Kr_MOEG-7OpEQoUwu2PVpwzxRaIyQRQHWCcVUIgyezXKUCbVYYngOc2N3zoHJ0cFvHf8_YepJ_CmwWJzOggkUwJeaWJFex851MtCAJC5gT70m5snd)] |

| Vibrational Frequency Analysis | To characterize stationary points.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEaIL8Ga1KUak8_Mb2ySohv8z0VBb38w11Kr_MOEG-7OpEQoUwu2PVpwzxRaIyQRQHWCcVUIgyezXKUCbVYYngOc2N3zoHJ0cFvHf8_YepJ_CmwWJzOggkUwJeaWJFex851MtCAJC5gT70m5snd)] | Confirms minima (all real frequencies) and transition states (one imaginary frequency).[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEaIL8Ga1KUak8_Mb2ySohv8z0VBb38w11Kr_MOEG-7OpEQoUwu2PVpwzxRaIyQRQHWCcVUIgyezXKUCbVYYngOc2N3zoHJ0cFvHf8_YepJ_CmwWJzOggkUwJeaWJFex851MtCAJC5gT70m5snd)] |

| Intrinsic Reaction Coordinate (IRC) | To trace the reaction path from the transition state.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvmrGde4E33EyokLhGOS3yg0StyZCXIBlSpqN_zArpqZ3vHBnST4wDRjLhEQs1b_6yyUslU9_FcKrskvF6LxsNo22nkZ72dYkthVenGMzDZJ_ZPsN-Oy381L7CkzlB2T-iAdm9NQ6yNBhMenNKKaHPYlQp3Yatz5HHangVn8-k8RvH8W3FfL4XJWj_YMLx7694-DMvJKBcT5nU6aNGbZ4NzaOzDTdRvWGBWxGauWnerMGCAR9IQASnMLkjFzyOeDM_rO8QmB2agoT5Gd4AuMxJ9bAuEYyYOcxv4hScEccawjxYoP9SFL8bkzxkIY8v5IieDDfR_dBeFMb9aFWTKJKWKBIb0JpObxEc4q_RBScFYte9WQ%3D%3D)] | Confirms that a transition state connects the intended reactants and products.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvmrGde4E33EyokLhGOS3yg0StyZCXIBlSpqN_zArpqZ3vHBnST4wDRjLhEQs1b_6yyUslU9_FcKrskvF6LxsNo22nkZ72dYkthVenGMzDZJ_ZPsN-Oy381L7CkzlB2T-iAdm9NQ6yNBhMenNKKaHPYlQp3Yatz5HHangVn8-k8RvH8W3FfL4XJWj_YMLx7694-DMvJKBcT5nU6aNGbZ4NzaOzDTdRvWGBWxGauWnerMGCAR9IQASnMLkjFzyOeDM_rO8QmB2agoT5Gd4AuMxJ9bAuEYyYOcxv4hScEccawjxYoP9SFL8bkzxkIY8v5IieDDfR_dBeFMb9aFWTKJKWKBIb0JpObxEc4q_RBScFYte9WQ%3D%3D)] |Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. nih.gov Both approaches are crucial for optimizing the this compound scaffold to enhance its desired biological properties.

In a QSAR study, a set of molecules with known activities is used to build a model. mdpi.com This involves calculating various molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that relates these descriptors to the biological activity. researchgate.net Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. mdpi.comdntb.gov.ua QSAR studies on various quinoline derivatives have successfully identified key structural features that are important for their anti-tuberculosis and anti-inflammatory activities. mdpi.comdntb.gov.ua

Cheminformatics approaches, such as scaffold analysis and chemical space visualization, can be used to analyze large datasets of quinoline derivatives. nih.gov By identifying common scaffolds and their associated activities, researchers can gain insights into the structure-activity landscape. nih.gov This information can be used to design new compounds with improved properties by modifying the core scaffold or by exploring different substitution patterns. nih.govchemrxiv.org

**Table 6: QSAR and Cheminformatics in Drug Discovery**

| Approach | Goal | Application to Quinoline Scaffold |

| :--- | :--- | :--- |

| QSAR | To develop a predictive model relating chemical structure to biological activity.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJQzOnbPTQxLNRL8oIo5A-fPHYTA6MDeA1xpsjeAoNkgL8z-lZQgdaVkwhiFF-wn74qRkbjFQWSoHzBVlHRG6vBVb81pf-xHxd9MKXQQ9J7AkcYnXlkP1g9UpTUHfzajzC7heht-n5YZbO1p4%3D)] | Identifying key molecular descriptors that influence the activity of quinoline derivatives and predicting the activity of new compounds.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7zFAVseaQVwpk5vXeHqRlu2DlGrO620uyxHSJVCAHTtJYhR_n9cYo-GrZsZQAoZjWknm84B6Tu95Od2A7MrFii9R5XqrYJDy0bUf6AX7t4LCu3NjcEuEUSf4HlS57oANbSsw%3D)][ dntb.gov.ua(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlfISLzAQYFdMfsMfZ8d5Sv4UqO4KjaXMrbAqMFzofuwHlChnaLvIIwV5NP8vXnSOFRwpQnRRR9n58V3AdM2C_ZlR_xYVGU7uBRySPZQXMqzPmtZhWHe2_YIl35TTr7Qfw7aNMhEM%3D)] |

| Cheminformatics | To analyze and manage large chemical datasets to guide drug design.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyN8pB-_HMpIt-gkBTa4DPXxQbatBb8bGSMT8MAj04rWWYh-Ev9NvNVdQGFiCp4LyCwp0VFmvYqWixyhwAzCIkK1ezrv-cpeDYxwhU1bM7Hzc03EH2HeXEWOtFVJTGUHdpdtL8vScZltwWF_s%3D)] | Analyzing structure-activity relationships, identifying promising scaffolds, and exploring chemical diversity for scaffold optimization.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyN8pB-_HMpIt-gkBTa4DPXxQbatBb8bGSMT8MAj04rWWYh-Ev9NvNVdQGFiCp4LyCwp0VFmvYqWixyhwAzCIkK1ezrv-cpeDYxwhU1bM7Hzc03EH2HeXEWOtFVJTGUHdpdtL8vScZltwWF_s%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3VeuXw4EMW45Pg4FHJCyCWAvmE1ou3r8vlyr0vPtH-PG9im7BaIXCM7m5olyqp1LVZxbvlvrv1w0GMXfvoPjfKs31b4oaaUCHBwKJcFGh0oZV_8ELEctPuF9pA_yLZqYAbf3H)][ chemrxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFugtqmBEwJJIWFGhF4fUheUQ-FKSzvpOGQAaeRGuxjb7_zsaygZy93C4jOQjYqBBYbn5SZYoeNyIrJCg89k-848QXIbGdPsxyofEN8xyOclc2xiYME1n_1-HT5fuYpaUsEJPfa13awj0lQSGm3JskPNPnceb1Ir-ioMSdItWaNZwkK6RgfrmL)] |Future Directions and Emerging Research Avenues for 3 Hydrazinylmethyl Quinoline

Development of Novel Synthetic Strategies and Methodological Advancements

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, with numerous methods developed over the years. rsc.orgsemanticscholar.orgresearchgate.net Classical approaches such as the Skraup, Combes, and Friedländer syntheses have laid the foundation for accessing the quinoline core. semanticscholar.orgmdpi.com However, the focus is increasingly shifting towards more efficient, sustainable, and versatile methodologies.

Recent advancements in synthetic organic chemistry offer exciting prospects for the synthesis of 3-(Hydrazinylmethyl)quinoline and its analogs. rsc.orgmdpi.com These include:

Multicomponent Reactions (MCRs): MCRs provide a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step, demonstrating high atom economy. rsc.org The development of novel MCRs could offer a more direct and efficient route to substituted this compound derivatives.

Catalysis: The use of transition metal catalysts, Brønsted/Lewis acids, and even metal-free catalytic systems has revolutionized quinoline synthesis. rsc.orgmdpi.comnih.gov Research into novel catalytic systems, such as those based on iron or copper, could lead to more environmentally friendly and cost-effective synthetic protocols. rsc.org For instance, the use of a reusable solid acid catalyst like Nafion NR50 under microwave conditions has been reported for the Friedländer quinoline synthesis. mdpi.com